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3-Octenylsuccinic anhydride - 26680-54-6

3-Octenylsuccinic anhydride

Catalog Number: EVT-299229
CAS Number: 26680-54-6
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
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Product Introduction

Overview

3-Octenylsuccinic anhydride is a chemical compound derived from the reaction of octene and succinic anhydride. It is primarily used as a modifying agent for starches, enhancing their functional properties for various applications in food and other industries. The compound plays a significant role in improving the emulsifying, thickening, and stabilizing properties of starches, making it valuable in food formulations and other products.

Source

3-Octenylsuccinic anhydride is synthesized from succinic anhydride and 1-octene. The resulting compound can be used to modify various polysaccharides, particularly starches, to enhance their properties for specific applications.

Classification

3-Octenylsuccinic anhydride falls under the category of fatty acid derivatives and belongs to the class of succinic anhydrides. It is recognized for its ability to react with hydroxyl groups in polysaccharides, leading to the formation of ester bonds.

Synthesis Analysis

Methods

The synthesis of 3-Octenylsuccinic anhydride can be achieved through several methods:

Technical Details

The synthesis typically requires controlling parameters such as temperature (often around 30-60 °C), pH (adjusted between 8-10), and reaction time (ranging from 30 minutes to several hours depending on the method). The degree of substitution and reaction efficiency are critical metrics for evaluating the success of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-Octenylsuccinic anhydride features a succinic anhydride moiety with a long-chain octenyl group attached. The general formula can be represented as C₁₃H₂₄O₃, indicating its composition of carbon, hydrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 228.33 g/mol
  • Functional Groups: Contains both an anhydride functional group and a long-chain alkene.
Chemical Reactions Analysis

Reactions

3-Octenylsuccinic anhydride primarily undergoes esterification reactions with hydroxyl groups present in starch or other polysaccharides. This reaction leads to the formation of octenylsuccinate esters, which contribute to improved emulsifying properties.

Technical Details

The esterification process typically involves:

  1. Activation of Hydroxyl Groups: The hydroxyl groups on starch are activated through a reaction with a base.
  2. Ester Formation: The activated hydroxyl groups react with 3-Octenylsuccinic anhydride under controlled conditions to form ester bonds.
  3. Neutralization: Post-reaction, the mixture is neutralized to stabilize the product.
Mechanism of Action

Process

The mechanism by which 3-Octenylsuccinic anhydride modifies starch involves the substitution of hydroxyl groups on the starch molecules with octenyl groups. This substitution alters the hydrophilic-lipophilic balance of the starch, enhancing its ability to stabilize emulsions and improve texture in food products.

Data

The degree of substitution varies based on synthesis conditions but typically ranges from 0.01 to 0.05 per glucose unit in starch . Higher degrees of substitution correlate with improved emulsifying properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow liquid.
  • Odor: Characteristic odor associated with fatty acids.
  • Solubility: Soluble in organic solvents but not in water.

Chemical Properties

  • Reactivity: Reacts readily with alcohols and amines.
  • Stability: Generally stable under normal storage conditions but sensitive to moisture.

Relevant data indicate that modified starches exhibit improved paste clarity, decreased retrogradation, and enhanced freeze-thaw stability when treated with 3-Octenylsuccinic anhydride .

Applications

3-Octenylsuccinic anhydride is widely used in various scientific applications:

  1. Food Industry: It serves as a modifier for starches used in sauces, dressings, and dairy products to improve texture and stability.
  2. Pharmaceuticals: Utilized in drug formulations where modified starches are needed as excipients.
  3. Cosmetics: Employed in formulations requiring emulsifying agents for creams and lotions.
Synthesis Methodologies of OSA-Modified Compounds

Aqueous Alkaline Esterification Protocols

The conventional synthesis of OSA-modified starches occurs in aqueous alkaline slurries, where starch granules react with OSA under mild conditions. This heterogeneous system leverages the nucleophilic properties of starch hydroxyl groups activated by alkaline pH.

Optimization of pH and Temperature in Starch Modification

pH and temperature critically govern reaction efficiency (RE) and degree of substitution (DS). Studies on early Indica rice starch demonstrate optimal performance at pH 8.4 and 33.4°C, yielding DS of 0.0188 and RE of 81.0% [2]. Higher pH (>9.0) accelerates hydrolysis of OSA, while lower pH (<7.5) impedes esterification. Temperature elevation beyond 35°C induces gelatinization, reducing granule integrity and reaction uniformity. Starch concentration also modulates outcomes; 35–40% slurry concentrations maximize reagent accessibility while maintaining stirrability [1] [4].

Table 1: Optimization Parameters for Aqueous Alkaline Esterification

Starch SourceOptimal pHOptimal Temp (°C)Max DS Achieved
Early Indica Rice8.433.40.0188
Waxy Maize8.0–8.530–350.021
Turmeric8.0350.025*

*Higher DS due to unique granule morphology [5]

Role of Catalysts in Reaction Efficiency Enhancement

Catalysts address inherent limitations of aqueous systems, such as OSA’s low water solubility. Enzymatic pretreatments (e.g., α-amylase) create surface pores in granules, enhancing OSA diffusion. However, they preferentially hydrolyze amorphous regions, limiting DS gains. Chemical catalysts like sodium carbonate or bicarbonate boost RE by 11.6–18% through sustained pH control and reduced OSA hydrolysis [3]. Recent innovations employ shells separation pretreatment (SSP), which delaminates starch granules to expose reactive sites, increasing DS by 27% compared to conventional methods [3] [9].

Solvent-Based Esterification Techniques

Solvent-based systems overcome water’s limitations by facilitating homogeneous reactions and higher OSA incorporation.

Ethanol-Mediated Reaction Systems

Ethanol-water mixtures (typically 60–70% ethanol) enhance OSA solubility while preserving granule structure. This system elevates achievable DS to 0.035–0.045, exceeding FDA limits (DS 0.02) for food applications. For turmeric starch, 5x ethanol-diluted OSA improves reagent distribution, reducing reaction time to 4 hours versus 6 hours in aqueous systems [4] [5]. Post-reaction, ethanol simplifies recovery of unreacted OSA via distillation, reducing environmental impact [6].

Pyridine as a Reaction Medium for Homogeneous Modification

Pyridine enables homogeneous esterification by dissolving both starch and OSA. It acts as both solvent and catalyst, promoting DS up to 0.1–0.3—unattainable in aqueous methods. The reaction proceeds at 60–80°C with minimal side products. Drawbacks include pyridine’s toxicity and challenges in solvent recovery, limiting industrial scalability despite its efficacy for research-grade modifications [6].

Table 2: Solvent Systems for OSA Esterification

SolventStarch StateTypical DS RangeKey Advantage
WaterGranular0.01–0.02Food-safe, scalable
Ethanol-WaterGranular0.02–0.045Enhanced OSA solubility
PyridineDissolved0.1–0.3High DS, homogeneous reaction

Innovative Synthesis Approaches

Ultrasonic and Microwave-Assisted Esterification

Ultrasonic assistance (20–40 kHz) induces cavitation, eroding granule surfaces to create micro-channels. This increases RE by 15% and slashes reaction time from 6.5 hours to 1.5 hours at 600 W power [4]. Microwave irradiation (300–700 W) accelerates molecular collisions via dielectric heating. For corn starch, 5-minute microwave treatment achieves DS comparable to 4-hour conventional methods [7]. Both methods promote uniform OSA distribution within granules, confirmed by FT-IR mapping [3].

Jet Cooking for Continuous Production

Jet cooking integrates steam injection and high shear to achieve continuous, single-step modification. Starch slurries (20–30% solids) and OSA are pressurized (15–20 psi), cooked at 140–160°C, and flash-dried within minutes. This method yields products with >90% RE and tailored viscosity profiles, ideal for industrial emulsifiers. Pilot-scale studies confirm 50% energy reduction versus batch processing [9].

Table 3: Innovative OSA Modification Techniques

TechniqueConditionsEfficiency GainStructural Impact
Ultrasonic600 W, 1.5 hRE ↑15%, time ↓70%Surface pores, uniform substitution
Microwave500 W, 5–10 minTime ↓85%Preserved crystallinity
Jet Cooking140°C, 3 min residenceContinuous productionEnhanced paste viscosity

Properties

CAS Number

26680-54-6

Product Name

3-Octenylsuccinic anhydride

IUPAC Name

3-oct-1-enyloxolane-2,5-dione

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3

InChI Key

FLISWPFVWWWNNP-UHFFFAOYSA-N

SMILES

CCCCCCC=CC1CC(=O)OC1=O

Canonical SMILES

CCCCCCC=CC1CC(=O)OC1=O

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